N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-ethoxy group, a 4-fluorobenzoyl moiety at position 3, and an N-(3,4-dimethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-10-11-23-21(14-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(23)16-26(32)30-19-9-12-24(35-2)25(13-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOFNKBLFRTLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorobenzoyl groups. The final step involves the acylation of the quinoline derivative with 3,4-dimethoxyphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Studies : In vitro studies have demonstrated that related compounds can inhibit growth in breast cancer (MDA-MB-231), lung cancer (A549), and other tumor types with varying degrees of efficacy.
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been explored extensively:
- Spectrum of Activity : Studies reveal effectiveness against a range of pathogens including bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
- Minimum Inhibitory Concentrations (MIC) : Research has documented low MIC values for certain derivatives, indicating strong antimicrobial potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| 3,4-Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Ethoxy Substituent | Modulates interaction with biological targets |
| Fluorobenzoyl Moiety | Increases potency through halogen bonding |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (quinolinone vs. quinazolinone), substituent patterns, and pharmacological profiles. Below is a detailed comparison:
Core Heterocycle Variations
Key Observations :
- Quinolinone vs. This difference may influence target selectivity and potency .
- Substituent Effects : The target compound’s 6-ethoxy group likely improves solubility compared to AJ5d’s thioether linkage, which may reduce metabolic stability .
Substituent-Driven Comparisons
Key Observations :
- Methoxy vs. In contrast, the 3,4-difluorophenyl group in ’s compound may improve metabolic stability but reduce solubility .
- Benzoyl vs. Methylbenzoyl : The 4-fluorobenzoyl group in the target compound could enhance binding affinity to hydrophobic pockets compared to the 4-methylbenzoyl group in ’s analog, as fluorine’s electronegativity may polarize interactions .
Conformational and Crystallographic Insights
- Compound : The 3,4-dichlorophenyl-substituted acetamide exhibits three distinct conformers in its crystal structure, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This flexibility suggests adaptability in binding to diverse targets .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 373.44 g/mol. Its structure features a quinoline core substituted with a dimethoxyphenyl group and an ethoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens. The presence of specific functional groups can enhance their interaction with microbial membranes or enzymes.
- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective potential of quinoline derivatives in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque burden .
- Anticancer Activity : In vitro studies on various cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
